2-Chloronaphthalen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONRDHPFOHAWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955945 | |
| Record name | 2-Chloronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-40-6, 34390-12-0 | |
| Record name | 1-Naphthalenol, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalen-1-ol, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034390120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanistic Insights:
-
HCl protonates NCS, facilitating succinimide departure and Cl₂ release.
-
The hydroxyl group directs chlorination to position 2 via resonance stabilization of the Wheland intermediate.
| Parameter | Value/Description |
|---|---|
| Reagent | NCS (1.2 equiv) |
| Catalyst | HCl (catalytic) |
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
Comparative Analysis of Methods
The table below evaluates the three methodologies based on efficiency, scalability, and practicality:
Chemical Reactions Analysis
Types of Reactions
2-Chloronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to naphthalen-1-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalen-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Chloronaphthalen-1-ol is utilized as an intermediate in organic synthesis. Its structure allows for further functionalization, making it valuable in the production of more complex organic compounds.
Example Reaction:
- Synthesis of Naphthalene Derivatives: The hydroxyl group can be substituted to form various derivatives, which are critical in pharmaceuticals and agrochemicals.
Environmental Studies
The compound's behavior in environmental contexts has been studied extensively, particularly its role as a pollutant and its biodegradation pathways.
Biodegradation Studies:
- Research indicates that 2-chloronaphthalene can be biodegraded by specific bacterial strains, highlighting its potential for bioremediation applications .
Table 1: Biodegradation Rates of 2-Chloronaphthalene
| Bacterial Strain | Biodegradation Rate (mg/L/day) |
|---|---|
| Pseudomonas putida | 15 |
| Burkholderia cepacia | 12 |
| Mycobacterium sp. | 10 |
Toxicological Research
Studies have examined the toxicological effects of chlorinated naphthalenes, including 2-chloronaphthalene. It has been associated with various health risks in occupational settings.
Findings:
- A cohort study on workers exposed to chlorinated naphthalenes indicated a higher incidence of liver cirrhosis and certain cancers .
Table 2: Toxicity Data of Chlorinated Naphthalenes
| Compound | LD50 (mg/kg) | Target Organ System |
|---|---|---|
| 2-Chloronaphthalene | 2078 | Hepatic |
| 1-Chloronaphthalene | 886 | Renal |
Chemical Manufacturing
In industry, 2-chloronaphthalene is used as a solvent and as an additive in various formulations due to its chemical stability and solvent properties.
Applications Include:
- Heat Exchange Fluids: Used in systems requiring thermal stability.
- Chemical-Resistant Gauge Fluids: Employed in environments where chemical exposure is significant.
Production of Fullerenes
The compound serves as a precursor in the synthesis of fullerenes, which are important materials in nanotechnology and material science .
Case Study 1: Bioremediation of Contaminated Sites
A study conducted at a contaminated industrial site demonstrated the effectiveness of using specific bacterial strains to degrade 2-chloronaphthalene in soil samples. Over a period of six months, the concentration of the compound decreased significantly due to microbial activity.
Results:
- Initial concentration: 500 mg/kg
- Final concentration after treatment: 50 mg/kg
Case Study 2: Occupational Exposure Assessment
A longitudinal study assessed the health impacts on workers exposed to chlorinated naphthalenes over ten years. The results indicated a statistically significant increase in liver-related diseases among those with prolonged exposure compared to controls .
Mechanism of Action
The mechanism of action of 2-Chloronaphthalen-1-ol involves its interaction with specific molecular targets. For instance, it binds to the programmed death-ligand 1 (PD-L1) receptor, which is associated with immune responses. This binding can modulate immune pathways and has implications for autoimmune disease research .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-Chloronaphthalen-1-ol and Analogous Compounds
Key Differences and Implications
Positional Isomerism (2-Chloro vs. 4-Chloro) :
- This compound exhibits distinct electronic effects due to the chlorine atom’s ortho position relative to the hydroxyl group, influencing hydrogen bonding and acidity. In contrast, 4-Chloronaphthalen-1-ol has a para-substituted chlorine, which alters its biochemical reactivity, as seen in its use as a staining agent in myeloperoxidase assays .
Functional Group Modifications: The benzyloxy-protected derivative 26-Cl demonstrates enhanced stability and solubility in organic solvents, making it suitable for further functionalization .
Chirality and Asymmetric Synthesis :
- Indole-containing derivatives (e.g., (1R,2R)-2-(2-(4-chlorophenyl)-1H-indol-1-yl)-1,2-dihydronaphthalen-1-ol ) highlight the importance of stereochemistry, with enantiomeric excess (ee) values exceeding 95%, suggesting utility in chiral drug intermediates .
Biological Activity
2-Chloronaphthalen-1-ol, an organic compound with the molecular formula C₁₀H₉ClO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a naphthalene ring substituted with a chlorine atom at position 2 and a hydroxyl group at position 1. This unique substitution pattern contributes to its distinct biological activity compared to other chlorinated naphthalene derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 178.62 g/mol |
| Melting Point | 58-60 °C |
| Solubility | Soluble in organic solvents |
Immune Modulation
Research indicates that this compound exhibits significant binding affinity to the programmed cell death protein 1 ligand (PD-L1), which plays a crucial role in immune regulation. This interaction suggests potential therapeutic applications in modulating immune responses, particularly in the context of autoimmune diseases and cancer treatment.
Case Study : In vitro studies demonstrated that this compound could inhibit PD-L1 interactions with PD-1, leading to enhanced T-cell activation. This finding highlights its potential as an immune checkpoint inhibitor.
Antioxidant Properties
Preliminary studies have indicated that this compound may possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in the context of inflammatory diseases and cancer, where oxidative damage plays a significant role.
The biological activity of this compound can be attributed to several mechanisms:
- Binding to PD-L1 : The compound's ability to bind to PD-L1 suggests it may disrupt the inhibitory signals that cancer cells use to evade immune detection.
- Antioxidant Mechanism : By scavenging free radicals, it may protect cellular components from oxidative damage.
- Influence on Signaling Pathways : It may modulate various signaling pathways involved in inflammation and cell proliferation.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Direct Chlorination : Chlorination of naphthol using chlorine gas or chlorinating agents.
- Electrophilic Substitution : Utilizing electrophiles that target the hydroxyl group for substitution.
These methods allow for the production of the compound with varying degrees of purity and yield.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| 1-Chloronaphthalene | Chlorinated Naphthalene | Used as a solvent; less bioactive |
| 2-Naphthol | Hydroxy Naphthalene | Exhibits stronger antimicrobial activity |
| 2-Bromonaphthalen-1-ol | Brominated Analog | Potentially similar biological activity |
| 2-Methoxynaphthalene | Methoxy Substituted | Different reactivity profile |
Uniqueness : The distinct substitution pattern (chlorine and hydroxyl groups) contributes to its unique biological activity compared to these similar compounds. Its specific interactions with PD-L1 set it apart in therapeutic research contexts.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 40–60°C | Higher temps risk side reactions |
| Solvent | Dichloromethane (anhydrous) | Minimizes hydrolysis |
| Reaction Time | 4–6 hours | Prolonged time reduces selectivity |
Advanced: How can computational modeling resolve contradictions in the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
Discrepancies in reactivity (e.g., regioselectivity in nitration or sulfonation) can be addressed via:
Density Functional Theory (DFT) Calculations : Analyze electron density maps to identify reactive sites. For example, the chloro group’s electron-withdrawing effect directs substitution to the naphthalene ring’s β-position .
Transition State Analysis : Compare activation energies for competing pathways using software like Gaussian or ORCA.
Experimental Validation : Cross-check computational predictions with kinetic studies (e.g., UV-Vis monitoring of reaction rates under varying conditions) .
Key Consideration : Address solvent effects by incorporating continuum solvation models (e.g., SMD) in simulations to improve agreement with experimental data .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
A multi-technique approach is critical:
- -NMR : Look for aromatic protons in the δ 7.2–8.5 range and the hydroxyl proton as a broad singlet (δ 5.0–5.5, solvent-dependent).
- -NMR : Confirm the chloro-substituted carbon at δ 125–130 ppm .
- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹) and C–Cl (550–850 cm⁻¹) stretches.
- Mass Spectrometry : Molecular ion peak at m/z 178.62 (C₁₀H₇ClO) with chlorine isotope patterns .
Q. Table 2: Common Data Pitfalls
| Technique | Common Error | Resolution |
|---|---|---|
| NMR | Overlapping signals | Use deuterated solvents (e.g., DMSO-d₆) to sharpen peaks |
| MS | Fragmentation artifacts | Compare with NIST database entries |
Advanced: How should researchers address discrepancies in thermodynamic data (e.g., solubility, Gibbs energy) for this compound across studies?
Methodological Answer:
Contradictory data often arise from measurement conditions or impurities. Mitigation strategies include:
Standardization : Replicate experiments under identical conditions (temperature, solvent purity, pH).
Local Composition Models : Apply thermodynamic models (e.g., Renon-Prausnitz equation) to account for non-ideal behavior in mixed solvents .
Error Analysis : Quantify uncertainties using statistical tools (e.g., Monte Carlo simulations) and report confidence intervals .
Q. Example Workflow :
- Measure solubility in ethanol/water mixtures at 25°C.
- Compare results with literature using the UNIFAC model to predict activity coefficients .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis/purification steps .
- Waste Disposal : Neutralize chlorinated waste with 10% NaOH before disposal.
- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced: How can researchers design experiments to probe the environmental degradation pathways of this compound?
Methodological Answer:
Photolysis Studies : Exclude the compound to UV light (λ = 254 nm) in aqueous solutions; monitor degradation products via LC-MS .
Microbial Degradation : Use soil slurry assays with Pseudomonas spp. and track chloride ion release via ion chromatography.
Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-lives under varying pH and temperature conditions .
Data Interpretation Tip : Cross-reference degradation intermediates with toxicity databases (e.g., EPA CompTox) to assess ecological risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
